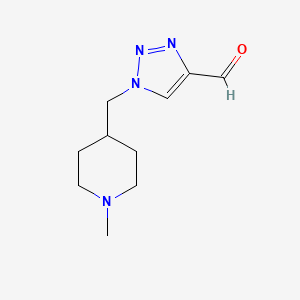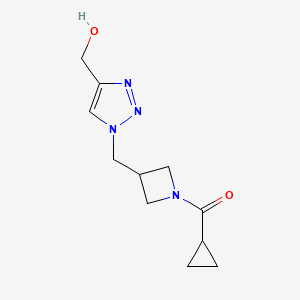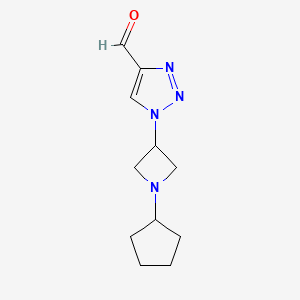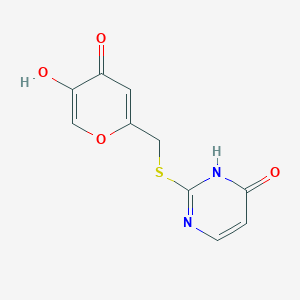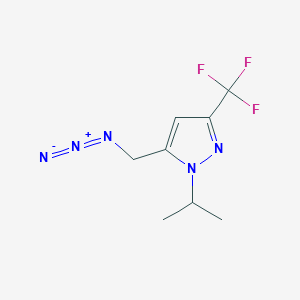
5-(azidomethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “5-(azidomethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The azidomethyl group (-CH2N3) is a functional group consisting of an azide (N3) attached to a methylene (-CH2-) group. The isopropyl group is a branched alkyl group with the formula (CH3)2CH-. The trifluoromethyl group (-CF3) is a functional group consisting of a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a planar, aromatic core, while the azidomethyl, isopropyl, and trifluoromethyl groups extend from this core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the azide group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or click chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties like solubility and stability .Applications De Recherche Scientifique
Synthesis and Reactivity
Versatile Precursors to Pyrazoles : Research has explored brominated trihalomethylenones as precursors to synthesize various pyrazole derivatives, including 3-azidomethyl pyrazoles, demonstrating a methodology that yields moderate to good outputs. This study highlights the synthetic utility of halogenated precursors in accessing azidomethyl substituted pyrazoles for further chemical transformations (Martins et al., 2013).
Solid-State Structures of Pyrazoles : An investigation into the solid-state structures of N-unsubstituted pyrazoles, including those with trifluoromethyl groups, used X-ray crystallography and NMR techniques. This research provides a detailed understanding of the molecular geometry and potential interaction sites of pyrazoles, relevant for further functionalization or material science applications (Claramunt et al., 2006).
Biological and Material Applications
Glucose-Lowering Agents : A study on new acidic azoles, including pyrazol-3-ones, identified their significant plasma glucose-lowering activity in diabetic models. Although the focus was not directly on 5-(azidomethyl) derivatives, it illustrates the potential of pyrazole-based compounds in medicinal chemistry (Kees et al., 1995).
Antibacterial Activity : Research on 5-phenyl-3-(trifluoromethyl)-1H-pyrazole and its analogues has demonstrated their antibacterial potential. Such studies underline the relevance of pyrazole compounds in developing new antibacterial agents (Leelakumar et al., 2022).
Novel Ligand Synthesis
- Azide and Triazole-Based Ligands : The synthesis of novel azides and triazoles based on 1H-pyrazole-3-carboxylic acids aimed to create ligands for medicinal chemistry and metal complex catalysis, showcasing the adaptability of azide-functionalized pyrazoles in constructing complex molecular architectures (Dalinger et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a pyrazole core are known to have diverse biological activities and can interact with various enzymes and receptors .
Mode of Action
Without specific information on this compound, it’s challenging to detail its mode of action. Pyrazole derivatives often act by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives can affect various pathways depending on their specific structure and target .
Orientations Futures
Propriétés
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N5/c1-5(2)16-6(4-13-15-12)3-7(14-16)8(9,10)11/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHXAISUCNHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


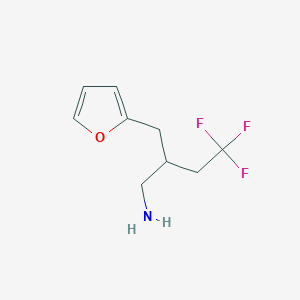

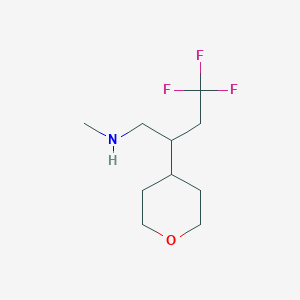

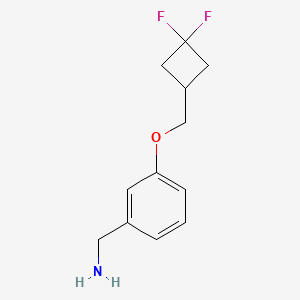
![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)
![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
